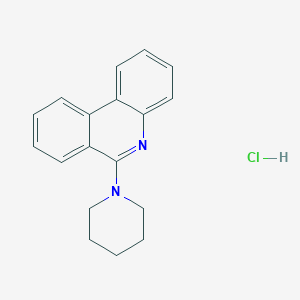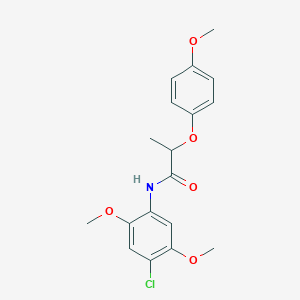
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide, also known as CPM, is a synthetic compound that has gained attention in the scientific community due to its potential use in research applications. CPM belongs to the family of phenethylamines and is structurally similar to other compounds such as 2C-B and DOB.
Wirkmechanismus
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide acts as a partial agonist at the 5-HT2A receptor, which is involved in various physiological and behavioral processes such as mood regulation, perception, and cognition. N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to produce a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has also been shown to produce psychedelic effects such as changes in perception, mood, and thought processes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to produce consistent and reproducible effects, making it a useful tool for studying the 5-HT2A receptor and its associated processes.
However, there are also limitations to the use of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide in lab experiments. N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have neurotoxic effects in vitro, which may limit its use in certain types of research. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has not been extensively studied in vivo, and its effects on the human body are largely unknown.
Zukünftige Richtungen
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide. One area of interest is the potential use of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide as a tool for studying the 5-HT2A receptor and its associated processes. Additionally, further research is needed to determine the potential neurotoxic effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide and its safety for use in humans. Finally, there is a need for more research on the biochemical and physiological effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide, as well as its potential therapeutic applications.
Synthesemethoden
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide can be synthesized using a multi-step process starting with the reaction between 4-chloro-2,5-dimethoxybenzaldehyde and 4-methoxyphenol. The resulting intermediate is then reacted with 2-bromo-1-(4-methoxyphenoxy)propane to form the final product, N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide. The purity of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide can be improved using various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been used in various scientific research applications, including studies on receptor binding, neurotoxicity, and behavioral effects. N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to bind to serotonin receptors, specifically the 5-HT2A receptor, which is involved in various physiological and behavioral processes. N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has also been used in studies on neurotoxicity, where it has been shown to cause damage to brain cells in vitro. In addition, N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been used in behavioral studies, where it has been shown to produce psychedelic effects similar to other compounds in the phenethylamine family.
Eigenschaften
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO5/c1-11(25-13-7-5-12(22-2)6-8-13)18(21)20-15-10-16(23-3)14(19)9-17(15)24-4/h5-11H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAWOURICVDMKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1OC)Cl)OC)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

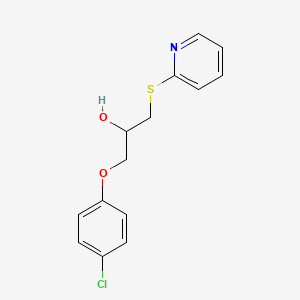
![ethyl 2-({[(N-acetylmethionyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5123205.png)
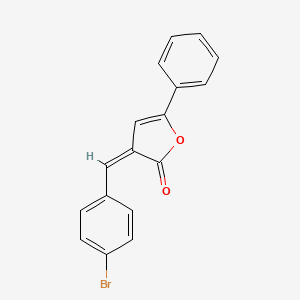
![6-(diphenylmethyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5123209.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5123210.png)

![3-propyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5123241.png)
![ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate](/img/structure/B5123251.png)
![N~2~-(4-fluorophenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5123264.png)
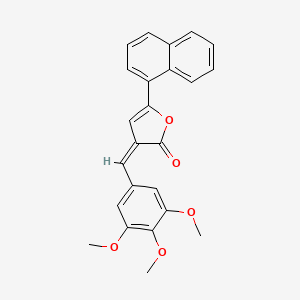
![N-{4-acetyl-5-[(acetylamino)methyl]-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5123271.png)
![4-(4-{[(4-bromophenyl)sulfonyl]methyl}benzoyl)morpholine](/img/structure/B5123285.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5123298.png)
